molecular formula C23H25ClN2O4S B2778603 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 692762-09-7

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2778603
CAS No.: 692762-09-7
M. Wt: 460.97
InChI Key: CFVACABWGLHJFC-UHFFFAOYSA-N
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Description

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a naphthalen-2-yloxy group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps. One common method is the aza-Michael addition reaction. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the compound can be synthesized by reacting 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one with 2-pyridylpiperazine in the presence of a catalyst such as SiO₂ . The structural identity of the compound is confirmed using elemental analysis and spectroscopic methods like IR and NMR .

Chemical Reactions Analysis

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a receptor antagonist.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets. For example, it has been studied for its affinity for the serotonin receptor subtype 6 (5-HT₆), a metabotropic receptor located in the central nervous system . The compound acts as an antagonist, blocking the receptor and potentially modulating neurotransmitter release and signaling pathways.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c24-20-6-9-23(10-7-20)31(28,29)26-13-11-25(12-14-26)16-21(27)17-30-22-8-5-18-3-1-2-4-19(18)15-22/h1-10,15,21,27H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVACABWGLHJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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